molecular formula C16H15N5O3 B5821664 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B5821664
M. Wt: 325.32 g/mol
InChI Key: WLQJWUYQXWAOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with dimethoxy groups at the 3 and 5 positions and a tetrazolyl group at the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the tetrazole ring, which may result in different biological activities.

    N-(3-(1H-Tetrazol-1-yl)phenyl)benzamide: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological properties.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents on the benzamide core.

Uniqueness

3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both dimethoxy groups and a tetrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-6-11(7-15(9-14)24-2)16(22)18-12-4-3-5-13(8-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQJWUYQXWAOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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